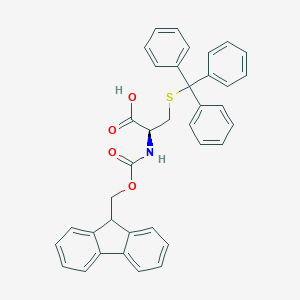

Fmoc-D-Cys(Trt)-OH

Description

BenchChem offers high-quality Fmoc-D-Cys(Trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Cys(Trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428234 | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-11-4 | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly known as Fmoc-D-Cys(Trt)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's core properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Molecular Data

Fmoc-D-Cys(Trt)-OH is a derivative of the amino acid D-cysteine, which is crucial for peptide and protein synthesis. The molecule incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. These protecting groups are fundamental to its utility in stepwise peptide synthesis.

The chemical structure of Fmoc-D-Cys(Trt)-OH is characterized by a central D-cysteine core. The N-terminus is protected by an Fmoc group, and the thiol group of the side chain is protected by a bulky trityl group.

A summary of the key quantitative data for Fmoc-D-Cys(Trt)-OH is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 585.71 g/mol | [1][2] |

| Molecular Formula | C₃₇H₃₁NO₄S | [1][3] |

| Appearance | White to off-white solid/powder | |

| CAS Number | 167015-11-4 | |

| Melting Point | 168-173 °C | |

| Purity (HPLC) | ≥97.0% to ≥99.0% | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage Temperature | 2-8°C or -20°C for long-term storage |

Role in Peptide Synthesis

Fmoc-D-Cys(Trt)-OH is a standard building block for the incorporation of D-cysteine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The selection of the trityl group for thiol protection is critical. The Trt group is acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA). This orthogonality with the base-labile Fmoc group is a cornerstone of the Fmoc-SPPS strategy.

The following diagram illustrates the general workflow for incorporating an Fmoc-D-Cys(Trt)-OH residue during solid-phase peptide synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-D-Cys(Trt)-OH in the context of Fmoc-SPPS.

This protocol describes the manual coupling of Fmoc-D-Cys(Trt)-OH onto a solid-phase resin with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group

-

Fmoc-D-Cys(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvent: Methanol

-

Kaiser test kit

Procedure:

-

Resin Preparation: The peptide-resin is initially swelled in DMF. The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 20-30 minutes to expose the free amine.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

-

Activation of Amino Acid:

-

In a separate reaction vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents relative to the resin substitution), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid mixture to the washed peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Washing: After the coupling period, the resin is washed sequentially with DMF, DCM, and Methanol to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling: A small sample of the resin is taken to perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines, which indicates a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.

This protocol outlines the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the D-cysteine residue.

Materials:

-

Peptide-resin (fully synthesized)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water. A common ratio is 95:2.5:2.5 (v/v/v).

-

Scavengers: EDT (1,2-Ethanedithiol) is often added, especially for cysteine-containing peptides, to prevent re-attachment of the trityl cation to the deprotected thiol group.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a vacuum.

-

Cleavage Reaction:

-

The dried resin is treated with the cleavage cocktail. For peptides containing trityl-protected residues like Cys(Trt), it is recommended to add a scavenger such as TIS to the mixture.

-

The reaction is typically allowed to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

After the cleavage is complete, the resin is filtered off, and the filtrate containing the peptide is collected.

-

The peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

-

Isolation and Purification:

-

The precipitated peptide is pelleted by centrifugation.

-

The ether is decanted, and the peptide pellet is washed multiple times with cold ether to remove residual scavengers and cleaved protecting groups.

-

The crude peptide is then dried, and can be further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Research and Drug Development

Fmoc-D-Cys(Trt)-OH is not only a building block for synthetic peptides but also has applications as a research tool in its own right. It has been described as an agent in cell biology and pharmacology, with potential effects as an ion channel blocker and an activator of the GPR75 receptor. Its primary use, however, remains in the synthesis of custom peptides for various research purposes, including drug design, protein structure-function studies, and the development of peptide-based therapeutics.

References

Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the experimental protocols, presents key quantitative data, and illustrates the process workflows for researchers and professionals in the field of drug development and peptide chemistry.

Introduction

Fmoc-D-Cys(Trt)-OH is an essential amino acid derivative utilized in the synthesis of peptides containing D-cysteine. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be cleaved under mild basic conditions, typically with piperidine.[1] The trityl (Trt) group offers robust, acid-labile protection for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation.[2] The use of the bulky trityl group also helps to minimize side reactions like the formation of 3-(1-piperidinyl)alanine, which can occur with C-terminal cysteine residues in SPPS.[3] This guide outlines a two-step synthesis process followed by purification to yield high-purity Fmoc-D-Cys(Trt)-OH.

Synthesis and Purification Workflow

The overall process for preparing Fmoc-D-Cys(Trt)-OH involves the S-tritylation of D-cysteine followed by the N-Fmoc protection of the resulting S-trityl-D-cysteine. The final product is then purified to meet the high-purity standards required for peptide synthesis.

References

Solubility of Fmoc-D-Cys(Trt)-OH in common organic solvents

An In-depth Technical Guide on the Solubility of Fmoc-D-Cys(Trt)-OH in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Cys(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The solubility of this reagent directly impacts coupling efficiency, and ultimately, the purity and yield of the final peptide. This document collates available quantitative and qualitative solubility data in common organic solvents, outlines the key factors influencing solubility, and presents a detailed experimental protocol for its determination. Furthermore, a general workflow for the utilization of Fmoc-amino acids in SPPS is visualized to provide a broader context for researchers, scientists, and professionals in drug development.

Introduction to Fmoc-D-Cys(Trt)-OH

Nα-9-fluorenylmethyloxycarbonyl-S-trityl-D-cysteine, or Fmoc-D-Cys(Trt)-OH, is a derivative of the amino acid cysteine widely used in peptide synthesis. The Fmoc group on the alpha-amino position provides temporary protection that is stable to acidic conditions but readily removed by a base, typically piperidine. The trityl (Trt) group protects the thiol side chain of cysteine, preventing unwanted side reactions, and is typically removed using a strong acid like trifluoroacetic acid (TFA). The successful incorporation of this amino acid into a growing peptide chain is highly dependent on its solubility in the solvents used during the coupling step of SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.

Factors Influencing Solubility

The solubility of any Fmoc-protected amino acid, including Fmoc-D-Cys(Trt)-OH, is governed by a combination of physical and chemical factors:

-

Amino Acid Side Chain and Protecting Groups: The inherent properties of the amino acid side chain and its protecting group are paramount. The trityl group on the cysteine side chain is large and hydrophobic, which generally increases solubility in nonpolar organic solvents.

-

Solvent Properties: The choice of solvent is critical. Polar aprotic solvents are most commonly used in SPPS due to their ability to solvate the growing peptide chain and the incoming Fmoc-amino acid.[1] Key solvents include:

-

N,N-Dimethylformamide (DMF): Often considered the solvent of choice for its excellent solvating properties.[1][2]

-

N-Methyl-2-pyrrolidone (NMP): A highly polar solvent that can enhance coupling yields, though some Fmoc-amino acids may show greater decomposition in NMP over time compared to DMF.[2]

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent, sometimes used in mixtures to dissolve difficult sequences.[3]

-

Dichloromethane (DCM): While a common solvent in peptide chemistry, it may not solvate peptide chains as effectively as DMF or NMP.

-

-

Temperature: Solubility is generally positively correlated with temperature. Gentle heating can be employed to dissolve compounds with poor solubility, although the potential for degradation must be considered.

Solubility Data for Fmoc-D-Cys(Trt)-OH

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-D-Cys(Trt)-OH in common organic solvents. It is important to note that specific values can be influenced by factors such as purity, crystalline form, and the presence of moisture.

| Solvent | Formula | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | 170.73 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL | 51.22 mM | A qualitative assessment indicates that 1 mmole (585.71 mg) is clearly soluble in 2 mL of DMF, suggesting a much higher potential solubility. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, it is crucial to perform an experimental determination. The following protocol provides a general method for quantifying the solubility of Fmoc-D-Cys(Trt)-OH.

4.1. Materials and Equipment

-

Fmoc-D-Cys(Trt)-OH

-

Organic solvents (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-D-Cys(Trt)-OH to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-D-Cys(Trt)-OH of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of Fmoc-D-Cys(Trt)-OH in the tested solvent at the specified temperature.

-

Visualization of Application in Peptide Synthesis

The primary application of Fmoc-D-Cys(Trt)-OH is in solid-phase peptide synthesis. The general workflow of a single coupling cycle is depicted below.

References

The Trityl Group: A Technical Guide to Thiol Protection in Fmoc-Based Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cysteine-containing peptides is a cornerstone of modern drug discovery and biochemical research. The unique reactivity of the cysteine thiol group (R-SH) necessitates a robust protection strategy to prevent unwanted side reactions, primarily oxidation to disulfides, during peptide chain elongation. This technical guide provides an in-depth analysis of the trityl (Trt) protecting group as used in Fmoc-D-Cys(Trt)-OH, a critical reagent in solid-phase peptide synthesis (SPPS).

The Core Function of the Trityl (Trt) Group

The triphenylmethyl (Trityl, Trt) group is a bulky and highly effective protecting group for the thiol side chain of cysteine. Its primary role is to act as a temporary shield, rendering the sulfur atom chemically inert during the iterative steps of Fmoc-based SPPS. The key to its utility lies in its unique chemical properties:

-

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the sulfur atom. This physically obstructs the thiol from participating in undesired reactions such as oxidation or alkylation.[1] This bulkiness can also help disrupt peptide aggregation during synthesis.[1]

-

Acid Lability: The S-Trityl bond is engineered to be stable under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) but labile to strong acids like trifluoroacetic acid (TFA).[1][2] This allows for its removal during the final cleavage step, simultaneously liberating the peptide from the solid support and deprotecting other acid-labile side chains.[2]

-

Orthogonality: The stability of the Trt group to the basic conditions used for Fmoc removal makes it an orthogonal protecting group within the Fmoc/tBu synthesis strategy. This orthogonality is crucial for predictable and high-yield synthesis of complex peptides.

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is guided by its stability and cleavage efficiency. The Trityl group is a popular choice for the routine synthesis of peptides intended to have free thiols.

| Protecting Group | Chemical Name | Cleavage Conditions | Cleavage Efficiency & Remarks |

| Trityl (Trt) | Triphenylmethyl | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | Generally high, but can be sequence-dependent. Prone to incomplete cleavage without sufficient scavengers to trap the reactive trityl cation. |

| Acetamidomethyl (Acm) | Acetamidomethyl | Iodine, Mercury(II) Acetate | Stable to TFA, offering an orthogonal protection strategy for complex peptides requiring sequential disulfide bond formation. |

| tert-Butyl (tBu) | tert-Butyl | HF, TFMSA | Stable to TFA, providing another orthogonal protection option. Useful for synthesizing peptides with multiple disulfide bridges. |

Experimental Protocols

Precise execution of experimental steps is critical for the successful synthesis of cysteine-containing peptides. The following are standard protocols for the incorporation of Fmoc-D-Cys(Trt)-OH and the final cleavage process.

Protocol for Manual Fmoc-SPPS Coupling of Fmoc-D-Cys(Trt)-OH

This protocol outlines a standard manual workflow for coupling Fmoc-D-Cys(Trt)-OH onto a solid-phase resin.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Fmoc-D-Cys(Trt)-OH

-

Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for HBTU/HOBt activation)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add an activator base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

-

Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol for Cleavage and Trityl Deprotection

This protocol details the cleavage of the peptide from the resin and the simultaneous removal of the Trt group.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (a typical volume is 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to irreversibly trap the highly stable trityl cation, preventing side reactions like re-attachment to the cysteine thiol or modification of other residues like tryptophan.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether 2-3 times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Workflows and Mechanisms

Visualizing the processes involved in SPPS and deprotection is essential for understanding the role of the Trityl group.

References

A Comprehensive Technical Guide to Fmoc-D-Cys(Trt)-OH (CAS 167015-11-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical entity with CAS number 167015-11-4, identified as N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Trt)-OH. This document consolidates critical chemical and physical data, outlines its primary applications in research and development, and presents relevant experimental contexts.

Core Chemical Information

Fmoc-D-Cys(Trt)-OH is a high-purity amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group safeguards the thiol side chain of the D-cysteine residue. This strategic protection is crucial for the controlled and sequential assembly of amino acids into a desired peptide chain.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-D-Cys(Trt)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 167015-11-4 | [1][2][3][4][5] |

| Molecular Formula | C₃₇H₃₁NO₄S | |

| Molecular Weight | 585.71 g/mol | |

| Melting Point | 172-176 °C | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% (TLC), ≥99.0% (HPLC) | |

| Storage Temperature | 2°C - 8°C (short-term), -20°C (long-term) |

Applications in Research and Drug Development

Fmoc-D-Cys(Trt)-OH is a valuable reagent in several areas of scientific investigation, most notably in the synthesis of peptides with therapeutic potential.

Its primary application is in the preparation of custom peptides, including those with unnatural D-amino acid configurations, which can enhance proteolytic stability. It is a key ingredient in the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their improved stability and binding affinity compared to their linear counterparts.

One notable application is in the development of novel, potent C-X-C chemokine receptor type 4 (CXCR4) antagonists. These antagonists have shown potential for antitumor activity, highlighting the importance of Fmoc-D-Cys(Trt)-OH in cancer research. Beyond peptide synthesis, this compound has been used in studies of protein interactions, ion channels, and as an inhibitor of certain enzymes like histone deacetylases (HDACs).

Experimental Protocols and Workflows

The utility of Fmoc-D-Cys(Trt)-OH is defined by its behavior in experimental settings. Below are generalized protocols relevant to its application.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating an Fmoc-D-Cys(Trt)-OH residue into a peptide chain using SPPS.

Caption: A flowchart of the key steps in solid-phase peptide synthesis.

Detailed Methodologies:

-

Fmoc Group Removal: The N-terminal Fmoc protecting group is typically removed by treating the resin-bound peptide with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The free amino group of the resin-bound peptide is then coupled with the carboxyl group of Fmoc-D-Cys(Trt)-OH. This reaction is mediated by activating agents. A common activation method involves using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Trt Group Removal: The S-trityl protecting group is stable under the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions. Typically, a solution of 95% trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups. Scavengers, such as triisopropylsilane (TIS), are often included to prevent side reactions with the deprotected cysteine.

Preparation of a Solubilized Formulation

For in vitro biological assays, Fmoc-D-Cys(Trt)-OH can be prepared in a stock solution. A common protocol involves the following steps:

-

Prepare a stock solution of 25.0 mg/mL in 100% DMSO.

-

For a working solution, take 100 µL of the DMSO stock and add it to 400 µL of PEG300.

-

Mix the solution thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to reach a final volume of 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final drug concentration of ≥ 2.5 mg/mL.

Biological Activity and Signaling

Fmoc-D-Cys(Trt)-OH and peptides derived from it have been investigated for various biological activities.

Caption: A diagram illustrating the various biological effects of the compound.

Studies have shown that Fmoc-D-Cys(Trt)-OH can inhibit the growth of cancer cells and disrupt the mitochondrial membrane potential. Furthermore, it has been shown to have inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. As a component of synthetic peptides, it has been instrumental in creating CXCR4 antagonists, which can block the signaling pathway of this chemokine receptor, a pathway often implicated in cancer metastasis. It has also been reported to have an ion channel blocking effect and can act as a potent activator of the G-protein coupled receptor GPR75.

This technical guide serves as a foundational resource for professionals working with Fmoc-D-Cys(Trt)-OH. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols accordingly.

References

- 1. 167015-11-4 | CAS DataBase [m.chemicalbook.com]

- 2. Fmoc-S-trityl-D-cysteine | 167015-11-4 | FF47256 [biosynth.com]

- 3. Fmoc-D-Cys(Trt)-OH | 167015-11-4 | FDC-1807-PI | Biosynth [biosynth.com]

- 4. N-Fmoc-S-trityl-D-cysteine | 167015-11-4 [chemicalbook.com]

- 5. Cyclic Peptides 2024 by Iris Biotech GmbH - Issuu [issuu.com]

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutic Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and potency, is often hampered by their inherent susceptibility to proteolytic degradation in vivo. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of D-amino acids in the design of robust and effective peptide therapeutics.

Core Principles: Enhancing Stability and Modulating Activity

The fundamental advantage of substituting L-amino acids with their D-enantiomers lies in stereochemistry. Endogenous proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, rendering the peptide resistant to proteolytic degradation and significantly extending its circulating half-life.[1][2][3]

Beyond enhancing stability, D-amino acid substitution can also modulate the biological activity of a peptide. By altering the peptide's conformation, a D-amino acid can influence its binding affinity to its target receptor. In some instances, this can lead to an increase in potency, while in others, it may be used to fine-tune selectivity or reduce off-target effects.[4][5]

Quantitative Impact of D-Amino Acid Substitution

The strategic placement of D-amino acids can lead to dramatic improvements in the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The following tables summarize quantitative data from various studies, highlighting these enhancements.

Table 1: Enhancement of Proteolytic Stability with D-Amino Acid Substitution

| Peptide System | Modification | Half-Life (t½) in Human Serum | Fold Increase in Stability | Reference |

| MUC2 Epitope Peptide | All L-amino acid (TPTPTGTQTPT) | Decomposed within 24h (in 50% serum) | - | |

| MUC2 Epitope Peptide | D-amino acids at N- and C-termini (tptPTGTQTPT) | Completely stable | Not applicable (complete stability) | |

| Antimicrobial Peptide (AMP) | L-amino acid parent | Degraded | - | |

| Antimicrobial Peptide (AMP) | D-amino acid substituted analog | Significantly more stable | Not quantified | |

| Antitumor Peptide (RDP215) | L-amino acid parent | Less stable in serum | - | |

| Antitumor Peptide (9D-RDP215) | D-amino acid substituted | More stable in serum | Not quantified |

Table 2: Impact of D-Amino Acid Substitution on Biological Activity

| Peptide System | L-Peptide (IC50 / EC50) | D-Amino Acid Substituted Peptide (IC50 / EC50) | Change in Activity | Reference |

| Melittin (Cytotoxicity) | Similar IC50 to D-form | Similar IC50 to L-form | No significant change | |

| DCDX (Receptor-mediated transcytosis) | Higher IC50 | 5-fold lower IC50 | 5-fold increase | |

| Aplysia Allatotropin-Related Peptide (ATRP) on ATRPR2 | EC50 = 400 nM | EC50 = 2 nM | ~200-fold increase | |

| Antimicrobial Peptide (SOAP) | MIC = 6.2 µM | MIC = 3.1 µM | 2-fold increase |

Key Experimental Protocols

The successful design and evaluation of D-amino acid-containing peptides rely on a suite of robust experimental methodologies.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, including those containing D-amino acids.

-

Principle: The peptide is assembled in a stepwise manner on a solid resin support. Each amino acid, with its α-amino group protected (e.g., by Fmoc), is activated and coupled to the free amino group of the growing peptide chain. The protecting group is then removed to allow the next amino acid to be added.

-

Incorporation of D-Amino Acids: Protected D-amino acids are commercially available and are incorporated into the sequence using the same coupling chemistry as their L-counterparts.

-

Key Steps:

-

Resin Loading: The first amino acid is attached to the solid support.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Stability Assay: Serum/Plasma Stability

This assay assesses the resistance of a peptide to degradation by proteases present in serum or plasma.

-

Principle: The peptide is incubated in serum or plasma at 37°C over a time course. At various time points, aliquots are taken, and the enzymatic reaction is quenched. The amount of intact peptide remaining is quantified by RP-HPLC or LC-MS.

-

Methodology:

-

Preparation: Prepare a stock solution of the peptide. Thaw human serum or plasma and centrifuge to remove precipitates.

-

Incubation: Add the peptide stock solution to the pre-warmed serum/plasma to a final concentration (e.g., 10 µg/mL).

-

Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate proteins and stop enzymatic activity.

-

Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Transfer the supernatant containing the peptide to an HPLC vial.

-

Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at a characteristic wavelength (e.g., 220 nm).

-

Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time.

-

Binding Affinity Assays

These assays are crucial for determining how D-amino acid substitution affects the interaction of the peptide with its biological target.

-

a) Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the real-time binding of an analyte (e.g., peptide) to a ligand (e.g., target protein) immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

-

Methodology:

-

Ligand Immobilization: The target protein is immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of the peptide (analyte) are flowed over the sensor chip.

-

Data Acquisition: The association and dissociation of the peptide are monitored in real-time, generating a sensorgram.

-

Data Analysis: The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a binding model.

-

-

-

b) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

-

Methodology:

-

Sample Preparation: The target protein is placed in the sample cell, and the peptide solution is loaded into the injection syringe. Both must be in the same buffer.

-

Titration: Small aliquots of the peptide solution are injected into the protein solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. The data are then fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

-

Visualizing Workflows and Pathways

Experimental Workflow for D-Amino Acid Peptide Therapeutic Design

The development of a D-amino acid-containing peptide therapeutic follows a structured, iterative process.

Caption: A generalized workflow for the design and development of D-amino acid-containing peptide therapeutics.

Signaling Pathway: Octreotide (a Somatostatin Analog)

Octreotide is a synthetic octapeptide that mimics natural somatostatin and contains a D-phenylalanine residue to enhance its stability. It is used to treat acromegaly and certain neuroendocrine tumors by binding to somatostatin receptors (SSTRs), primarily SSTR2.

Caption: Simplified signaling pathway of Octreotide via the SSTR2 receptor, leading to the inhibition of hormone secretion.

Mechanism of Action: D-Peptide Inhibitor of HIV-1 gp41 Fusion

D-peptides have been designed to inhibit the entry of HIV-1 into host cells by targeting the gp41 protein, which is essential for membrane fusion. These D-peptides bind to a transiently exposed pocket on the gp41 N-trimer, preventing the conformational changes required for fusion.

References

- 1. Inhibiting HIV-1 entry: discovery of D-peptide inhibitors that target the gp41 coiled-coil pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Cys(Trt)-OH Powder

This guide provides in-depth technical recommendations for the proper storage and handling of Fmoc-D-Cys(Trt)-OH powder, a critical reagent in solid-phase peptide synthesis. Adherence to these guidelines is essential to ensure the chemical integrity, stability, and optimal performance of the compound in research, development, and manufacturing applications.

Storage Recommendations

The stability of Fmoc-D-Cys(Trt)-OH powder is paramount for its successful application. While generally stable, its shelf life can be significantly impacted by storage conditions. Below is a summary of recommended storage parameters based on supplier data.

Table 1: Recommended Storage Conditions for Fmoc-D-Cys(Trt)-OH Powder

| Parameter | Recommendation | Source |

| Temperature | -20°C (-15°C to -25°C) | [1] |

| 2°C - 8°C | [2][3] | |

| 15°C - 25°C | [4] | |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | [3] |

| Light | Protect from light | |

| Container | Tightly sealed container |

Note on Temperature Discrepancies: There is a notable variation in the recommended storage temperatures from different suppliers. To ensure maximum shelf-life and prevent degradation, storage at -20°C is the most conservative and recommended approach. Storage at 2-8°C is also a common recommendation. Room temperature (15-25°C) storage, while suggested by one source, may be suitable for short-term storage but is not ideal for long-term preservation.

For solutions of Fmoc-D-Cys(Trt)-OH, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for Fmoc-D-Cys(Trt)-OH in Solution

| Temperature | Storage Period | Source |

| -80°C | 6 months | |

| -20°C | 1 month |

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes before storage.

Chemical Stability

Fmoc-D-Cys(Trt)-OH is reported to be chemically stable under standard ambient conditions (room temperature). However, the trityl (Trt) protecting group on the cysteine side chain is labile to strong acids. The primary degradation pathway of concern involves the premature cleavage of this group.

Diagram 1: Logical Relationship of Factors Affecting Stability

Caption: Key environmental factors influencing the stability of Fmoc-D-Cys(Trt)-OH powder.

Handling Procedures

While Fmoc-D-Cys(Trt)-OH is not classified as a hazardous substance, adherence to good laboratory practice is essential to minimize exposure and maintain the purity of the compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the material. The following PPE is recommended:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling large quantities or when there is a risk of aerosolization.

-

Skin and Body Protection: Laboratory coat.

3.2. Engineering Controls

-

Handle in a well-ventilated area.

-

For operations that may generate significant dust, a chemical fume hood or a ventilated balance enclosure should be used.

Diagram 2: Recommended Handling Workflow

Caption: Step-by-step workflow for the safe handling of Fmoc-D-Cys(Trt)-OH powder.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.

Spill and Disposal Procedures

5.1. Spill Response

-

Avoid dust formation.

-

Ventilate the area of the spill.

-

Personnel involved in cleanup should wear appropriate PPE.

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.

5.2. Disposal

-

Dispose of the material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols

While detailed, proprietary experimental data from manufacturers on stability testing is not publicly available, a general protocol for assessing the stability of a chemical powder like Fmoc-D-Cys(Trt)-OH would typically involve the following steps.

Diagram 3: General Experimental Workflow for Stability Assessment

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal nature to common side-chain protecting groups, and the ease with which its removal can be monitored. This technical guide provides a comprehensive overview of the Fmoc group, from its fundamental chemical principles to practical experimental protocols and troubleshooting common challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis lies in its clever chemical design. It temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during the formation of a peptide bond with the next amino acid in the sequence.[1][2]

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4]

Deprotection (Cleavage): The key advantage of the Fmoc group is its lability to basic conditions, a feature that distinguishes it from the acid-labile Boc protecting group.[] The deprotection is typically accomplished by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This reaction releases the free amine of the peptide chain, ready for the next coupling step, and generates dibenzofulvene (DBF) as a byproduct. The piperidine in the deprotection solution also acts as a scavenger for the reactive DBF, forming a stable adduct.

Orthogonality: Fmoc chemistry is highly valued for its orthogonality. The base-labile nature of the Fmoc group allows for the use of acid-labile protecting groups for the amino acid side chains (e.g., t-butyl, trityl). This means the N-terminal Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the side-chain protection, which remains intact until the final cleavage of the completed peptide from the resin.

Quantitative Data in Fmoc-SPPS

Precise control over reaction conditions is paramount for successful peptide synthesis. The following tables summarize key quantitative parameters commonly employed in Fmoc-based SPPS.

| Parameter | Value | Notes |

| Fmoc Deprotection Reagent | 20% (v/v) piperidine in DMF | The most common reagent and concentration. Other bases like 4-methylpiperidine or DBU can be used in specific situations. |

| Deprotection Time | 15-30 minutes | Typically performed in two steps (e.g., 5 min + 10 min) to ensure complete removal. May need to be extended for longer peptides or sequences prone to aggregation. |

| UV Monitoring Wavelength | ~301 nm | The dibenzofulvene-piperidine adduct has a strong UV absorbance at this wavelength, allowing for real-time monitoring of the deprotection reaction. |

| Final Cleavage Reagent | Trifluoroacetic acid (TFA) based cocktails | A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). The composition can be adjusted based on the amino acid composition of the peptide. |

| Final Cleavage Time | 2-3 hours | Dependent on the peptide sequence and the stability of the side-chain protecting groups. |

Experimental Protocols

The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. These should be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Quantification: Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis).

-

Swelling: Place the resin in a suitable reaction vessel and add DMF to swell the resin for at least 1 hour. After swelling, drain the DMF.

First Amino Acid Loading (Example with Wang Resin)

-

Activation: Dissolve 5 equivalents of the first Fmoc-protected amino acid in a suitable solvent (e.g., DCM/DMF). Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) or Oxyma.

-

Coupling: Add the activated amino acid solution to the swollen resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted sites on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

Peptide Chain Elongation Cycle

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for an initial 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.

-

The progress of the deprotection can be monitored by taking an aliquot of the solution and measuring its absorbance at approximately 301 nm.

-

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

Activation: In a separate vessel, dissolve 4 equivalents of the next Fmoc-protected amino acid and 4 equivalents of a coupling reagent (e.g., HCTU or HATU) in DMF. Add a base such as DIPEA (8 equivalents).

-

Coupling: Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The completion of the coupling can be checked using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection

-

Resin Preparation: After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for reactive carbocations generated during the removal of acid-labile side-chain protecting groups.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Visualizing Key Processes in Fmoc-SPPS

The following diagrams, generated using the DOT language, illustrate the core workflows and chemical transformations in Fmoc-based peptide synthesis.

Common Challenges and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain challenges can arise, particularly with "difficult sequences" that are prone to aggregation or contain sensitive amino acids.

-

Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This can hinder reagent access and lead to incomplete coupling and deprotection.

-

Mitigation: Use of "high-load" resins, elevated temperatures during coupling, or the incorporation of pseudoprolines can help disrupt secondary structures. For hydrophobic peptides, Boc chemistry might be advantageous.

-

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, especially upon prolonged exposure to the basic deprotection conditions. This can lead to racemization and the formation of β-aspartyl peptides.

-

Mitigation: Minimizing deprotection times and using protecting groups for the aspartic acid side chain that are less prone to this side reaction can be effective.

-

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.

-

Mitigation: This is particularly problematic for sequences ending in proline or glycine. Coupling the first two amino acids as a pre-formed dipeptide can circumvent this issue.

-

-

Racemization: The activation of the carboxylic acid group of an amino acid for coupling can lead to the loss of stereochemical integrity at the α-carbon, particularly for amino acids like histidine and cysteine.

-

Mitigation: The choice of coupling reagent and the addition of an racemization suppressant like HOBt or Oxyma can minimize this side reaction.

-

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic applications. Its mild cleavage conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor its removal in real-time have made Fmoc-SPPS the dominant strategy in the field. A thorough understanding of the underlying chemistry, careful optimization of reaction protocols, and awareness of potential side reactions are crucial for harnessing the full potential of this powerful synthetic tool.

References

Methodological & Application

Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction: The trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its stability during peptide chain elongation and its lability under acidic conditions, which allows for its removal during the final cleavage of the peptide from the resin. However, the cleavage of the Trt group is a reversible reaction due to the high stability of the liberated trityl cation and the nucleophilic nature of the cysteine thiol.[1] To ensure complete and irreversible deprotection, a carefully formulated cleavage cocktail containing scavengers is essential. This document provides detailed protocols and data for the standard cleavage cocktails used to remove the Trt group from D-cysteine residues.

Mechanism of Trt Group Removal and the Role of Scavengers

The removal of the Trt group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). TFA protonates the ether linkage of the Trt group, leading to its cleavage and the formation of a stable trityl cation and a free cysteine thiol. The primary role of scavengers in the cleavage cocktail is to trap the electrophilic trityl cation, preventing it from reattaching to the nucleophilic thiol of cysteine or reacting with other sensitive residues like tryptophan and methionine.[2][3] Silane-based scavengers, such as triisopropylsilane (TIS), are particularly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.[1][4]

Caption: Mechanism of Trt deprotection and scavenger action.

Standard Cleavage Cocktails

The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing cysteine, the inclusion of scavengers is mandatory. The following table summarizes commonly used cleavage cocktails for the removal of the Trt group.

| Reagent Name | Composition (v/v/v or w/w) | Key Scavengers | Applications and Remarks | Citations |

| Standard TFA/TIS | TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | A widely used and effective cocktail for most peptides. TIS is a highly efficient scavenger for the trityl cation. | |

| TFA/EDT | TFA / Ethanedithiol (EDT) / H₂O (95:2.5:2.5) | Ethanedithiol (EDT) | EDT helps to keep the cysteine in a reduced state and is a good scavenger for t-butyl cations. | |

| Combined TIS/EDT | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | TIS, EDT | Offers the combined benefits of TIS for trityl cation scavenging and EDT for maintaining a reducing environment. | |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. |

Detailed Experimental Protocols

This protocol describes the cleavage of a Trt-protected peptide from the solid support and the simultaneous removal of the Trt group.

Materials:

-

Peptidyl-resin

-

Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes (50 mL)

-

Reaction vessel with a frit

-

Nitrogen gas line

-

Benchtop centrifuge

-

Lyophilizer

Protocol:

-

Resin Preparation:

-

Place the dried peptidyl-resin in a suitable reaction vessel.

-

Wash the resin thoroughly with DCM to remove any residual DMF and to shrink the resin. Perform 3-5 washes.

-

Dry the resin under a stream of nitrogen for at least 15-30 minutes.

-

-

Cleavage Reaction:

-

In a fume hood, prepare the cleavage cocktail. For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.

-

Add the cleavage cocktail to the dried resin.

-

Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. A deep yellow color may develop, which is indicative of the formation of the trityl cation.

-

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

-

Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.

-

Combine the filtrates.

-

-

Peptide Precipitation:

-

In a 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

-

Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

-

-

Peptide Collection and Drying:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and their byproducts.

-

Centrifuge and decant again.

-

Dry the peptide pellet under a stream of nitrogen and then under high vacuum or in a lyophilizer.

-

Caption: Experimental workflow for Trt-cysteine deprotection.

Troubleshooting

-

Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows a significant amount of remaining Trt-protected peptide, the cleavage time may need to be extended. Ensure that a sufficient volume of cleavage cocktail and an adequate concentration of scavengers were used.

-

Peptide Oxidation: If disulfide-bonded dimers or oligomers are observed, consider using a cleavage cocktail containing EDT to maintain a reducing environment.

-

Hydrophobic Adducts: The byproducts of the Trt cation and scavengers can be hydrophobic and may co-precipitate with the peptide. Thorough washing of the peptide pellet with cold ether is crucial to remove these impurities before purification.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. bachem.com [bachem.com]

Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH Coupling with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient coupling of Fmoc-D-Cys(Trt)-OH using the HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in optimizing coupling conditions to achieve high yields and purity for cysteine-containing peptides.

Introduction

Fmoc-D-Cys(Trt)-OH is a critical building block in the synthesis of peptides containing D-cysteine. The trityl (Trt) protecting group on the sulfhydryl side chain is acid-labile and compatible with the standard Fmoc/tBu strategy. The coupling of this amino acid, however, can be susceptible to side reactions, most notably racemization, especially under basic conditions. The use of activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (Hydroxybenzotriazole) is a widely adopted method to facilitate efficient amide bond formation while mitigating undesirable side reactions. HBTU is a uronium salt coupling agent that directly participates in the coupling reaction, often leading to higher reaction efficiency, particularly in the synthesis of longer peptides.[1] HOBt acts synergistically to suppress racemization and can form stable intermediates, preventing hydrolysis and enhancing reaction efficiency.[1][2]

Factors Influencing Coupling Efficiency

Several factors can impact the success of the Fmoc-D-Cys(Trt)-OH coupling reaction:

-

Choice of Base: The base used for the activation step is crucial. While DIPEA (N,N-Diisopropylethylamine) is commonly used, it has been shown to induce racemization in the coupling of Fmoc-Cys(Trt)-OH.[3] Weaker bases like 2,4,6-collidine are recommended to minimize this side reaction.[3]

-

Pre-activation Time: A short pre-activation of the Fmoc-D-Cys(Trt)-OH with HBTU/HOBt and a suitable base before addition to the resin can improve coupling efficiency.

-

Solvent: High-quality, amine-free Dimethylformamide (DMF) is the solvent of choice for most SPPS couplings. The use of solvent mixtures, such as DCM/DMF, can also be employed.

-

Reaction Time and Temperature: Coupling is typically performed at room temperature for 1-2 hours. Monitoring the reaction progress is essential to determine the optimal time.

-

Monitoring the Reaction: The Kaiser test is a common qualitative method to confirm the completion of the coupling reaction by detecting the presence of free primary amines on the resin. A negative Kaiser test indicates a complete reaction.

Quantitative Data Summary

The following table summarizes typical reagent stoichiometries used for the coupling of Fmoc-protected amino acids, including Fmoc-D-Cys(Trt)-OH, in solid-phase peptide synthesis. The equivalents are based on the initial resin substitution.

| Reagent | Equivalents (eq) | Purpose | Reference |

| Fmoc-D-Cys(Trt)-OH | 2.0 - 5.0 | Amino acid building block | |

| HBTU | 2.0 - 3.9 | Primary coupling (activating) agent | |

| HOBt | 2.0 - 5.5 | Racemization suppressant and co-activator | |

| Base (DIPEA or Collidine) | 4.0 - 8.0 | Activates the carboxylic acid for coupling |

Experimental Protocols

This section provides a detailed protocol for the manual coupling of Fmoc-D-Cys(Trt)-OH to a solid support using HBTU/HOBt.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-D-Cys(Trt)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test solutions

Protocol:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

If starting a new coupling cycle, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Activation Mixture Preparation:

-

In a separate reaction vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA or 2,4,6-collidine, 8 equivalents) to the mixture.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

If the Kaiser test is positive after 2 hours, the coupling can be repeated or extended.

-

Once the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

-

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the coupling of Fmoc-D-Cys(Trt)-OH.

Caption: Chemical pathway of Fmoc-D-Cys(Trt)-OH activation and coupling.

Caption: Experimental workflow for Fmoc-D-Cys(Trt)-OH coupling.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chempep.com [chempep.com]

Application Notes and Protocols: Methods for Forming Disulfide Bonds After Fmoc-D-Cys(Trt)-OH Deprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfide bonds are crucial covalent linkages that provide structural stability to a vast number of peptides and proteins, defining their three-dimensional structure and biological activity.[1][2] In solid-phase peptide synthesis (SPPS), cysteine residues are incorporated with their thiol side chains protected to prevent unwanted side reactions. The trityl (Trt) group is a commonly used, acid-labile protecting group for the sulfhydryl function of cysteine.[3] This document provides detailed protocols for the deprotection of the Trt group from D-cysteine residues and subsequent methods for the formation of disulfide bonds.

The overall process involves two key stages: first, the cleavage of the peptide from the resin and simultaneous removal of the Trt protecting group to yield a linear peptide with free thiols. Second, the oxidation of these free thiols to form the desired intramolecular or intermolecular disulfide bond.

Deprotection of Cys(Trt): Releasing the Thiol

The Trt group is highly sensitive to acids and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA) "cocktail".[3][4] The choice of scavengers in this cocktail is critical to prevent the reattachment of the trityl cation to the nucleophilic thiol group and to protect other sensitive residues like Tryptophan (Trp) and Methionine (Met).

Experimental Protocol: TFA-Mediated Deprotection and Cleavage

-

Preparation : After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A common formulation is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5, v/v/v) . TIPS acts as a scavenger for the liberated trityl cations. For peptides containing multiple Cys(Trt) residues, using scavengers like 1,2-ethanedithiol (EDT) is recommended to ensure complete deprotection.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

-

Incubation : Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation : Filter the resin and collect the TFA solution. Reduce the volume of the filtrate under a gentle stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

-

Isolation : Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

-

Drying : Dry the crude peptide pellet under vacuum. The peptide now contains free thiol groups and is ready for the oxidation step.

Methods for Disulfide Bond Formation

Several methods exist for oxidizing free thiols to form disulfide bonds. The choice of method depends on the peptide's sequence, solubility, and the desired reaction kinetics. Key methods include air oxidation, dimethyl sulfoxide (DMSO) oxidation, and iodine oxidation.

Air Oxidation

Air oxidation is a straightforward method that relies on atmospheric oxygen to oxidize the thiols. It is generally performed at a slightly alkaline pH (7.5-8.5) and at high dilution to favor intramolecular cyclization over intermolecular dimerization. While simple, this method can be slow and may result in incomplete oxidation or side products.

Experimental Protocol: Air Oxidation

-

Dissolution : Dissolve the crude linear peptide containing free thiols in an aqueous buffer, such as 0.1 M ammonium bicarbonate (NH₄HCO₃), at a low concentration (e.g., 0.1-0.5 mg/mL) to promote intramolecular cyclization. The pH should be adjusted to 7.5-8.5.

-

Oxidation : Stir the solution vigorously in a vessel open to the atmosphere for 24-72 hours.

-

Monitoring : Monitor the reaction's progress by taking aliquots and analyzing them via RP-HPLC and by using Ellman's reagent to quantify the disappearance of free thiols.

-

Termination : Once the reaction is complete (as indicated by the absence of starting material), lyophilize the solution to remove the buffer.

-

Purification : Purify the final cyclized peptide using preparative RP-HPLC.

Dimethyl Sulfoxide (DMSO) Oxidation

DMSO is a mild and efficient oxidizing agent for disulfide bond formation. The reaction is often performed in an acidic aqueous solution and is generally faster than air oxidation. DMSO can oxidize thiols to form disulfide bonds, with dimethyl sulfide as a byproduct.

Experimental Protocol: DMSO Oxidation

-

Dissolution : Dissolve the linear peptide in an aqueous solution containing 5-20% DMSO. Acidic conditions, such as 0.1 M HCl or 10% acetic acid, can be used. A common solvent system is TFA with DMSO.

-

Oxidation : Stir the solution at room temperature. The reaction is typically complete within 4-24 hours.

-

Monitoring : Monitor the reaction by RP-HPLC until the linear peptide peak is no longer observed.

-

Work-up : Dilute the reaction mixture with water and lyophilize.

-

Purification : Purify the final product by preparative RP-HPLC.

Iodine (I₂) Oxidation

Iodine is a rapid and highly effective oxidizing agent for forming disulfide bonds. This method is particularly useful as it can simultaneously deprotect certain thiol protecting groups like Acetamidomethyl (Acm) and Trityl (Trt) while forming the disulfide bridge. However, care must be taken to avoid side reactions, such as the iodination of sensitive residues like Tyrosine (Tyr) and Tryptophan (Trp).

Experimental Protocol: Iodine Oxidation

-

Dissolution : Dissolve the peptide in a suitable solvent mixture, such as methanol/water (80:20) or acetic acid/water.

-

Oxidation : Add a 10% solution of iodine in methanol dropwise to the peptide solution until a faint, persistent yellow color is observed.

-

Incubation : Stir the reaction at room temperature for 30-60 minutes.

-

Quenching : Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate or ascorbic acid until the yellow color disappears. Anion exchange resin can also be used to adsorb excess iodine.

-

Purification : Dilute the mixture with water and purify the peptide directly by preparative RP-HPLC.

Comparison of Oxidation Methods

The selection of an appropriate oxidation method is critical for achieving high yields and purity. The table below summarizes the key characteristics of the described methods.

| Method | Reagent | Typical Reaction Time | Yield | Purity | Key Advantages | Potential Disadvantages |

| Air Oxidation | Atmospheric O₂ | 24 - 72 hours | Variable (Low to Good) | Variable | Mild conditions; simple setup. | Slow; risk of incomplete reaction; potential for side products. |

| DMSO Oxidation | Dimethyl Sulfoxide | 4 - 24 hours | Good to High | Good | Faster than air oxidation; mild conditions. | Potential for over-oxidation of Met residues. |

| Iodine Oxidation | Iodine (I₂) | 30 - 60 minutes | High | High | Very fast and efficient; can deprotect some S-groups. | Risk of iodinating Tyr, Trp, or His residues. |

Monitoring Disulfide Bond Formation

Protocol: Using Ellman's Reagent (DTNB)

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is widely used to quantify free sulfhydryl groups in a solution. The reaction of DTNB with a free thiol produces a yellow-colored anion, TNB²⁻, which has a strong absorbance at 412 nm. The disappearance of free thiols indicates the progress of disulfide bond formation.

-

Prepare Reagents :

-

Reaction Buffer : 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Solution : 4 mg/mL DTNB in the reaction buffer.

-